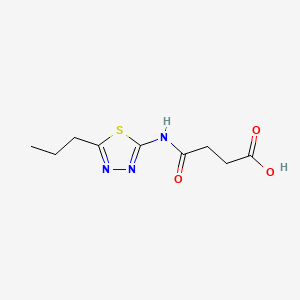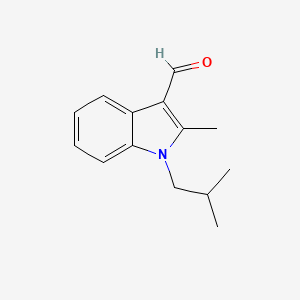
1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives, including compounds similar to 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde, are of significant interest in organic chemistry due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. Their unique structure allows for diverse chemical reactions and functionalizations, leading to a variety of biological activities and chemical properties.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One approach involves the gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, which efficiently produces 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols in good to excellent yields, suggesting a method that could potentially apply to the synthesis of 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde (Kothandaraman et al., 2011).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a fused ring system that combines a benzene ring with a five-membered nitrogen-containing pyrrole ring. This core structure is essential for the chemical behavior and reactivity of these compounds. Crystallographic studies of similar compounds, like 1-vinyl-1H-indole-3-carbaldehyde, have shown that the carbonyl group and adjacent carbon atoms lie close to the plane of the indole ring, which is relevant for understanding the structural dynamics of 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde (Selvanayagam et al., 2008).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including nucleophilic substitution, which allows for the functionalization and creation of a wide range of substituted indoles. For example, 1-methoxy-6-nitroindole-3-carbaldehyde reacts regioselectively with various nucleophiles, providing insight into the versatile chemistry of indole carbaldehydes and potentially guiding reactions involving 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde (Yamada et al., 2009).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the packing in crystals of indole derivatives is often stabilized by hydrogen bonding and π-π interactions, which are crucial for understanding their solid-state properties and reactivity (Selvanayagam et al., 2008).
科学的研究の応用
Organic Synthesis and Catalysis
1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde serves as a versatile synthon in organic chemistry. It has shown remarkable activity as an agent in various chemical reactions, including being part of the synthesis of knoevenagel condensed products. The use of ZnO nanoparticles and solvent-free methods, such as the grindstone method, has demonstrated advantages like excellent yields, short reaction times, and environmental benefits due to reduced solvent use (Madan, 2020). Additionally, the compound has been involved in water-mediated syntheses, offering green conditions, high yields, and easy work-up procedures, showcasing its potential in sustainable chemistry applications (Reddy & Reddy, 2020).
Pharmaceutical and Medical Research
In the pharmaceutical field, derivatives of 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde have been studied for their anti-cancer activities. For instance, a series of synthesized compounds based on this chemical were tested for in vitro anti-cancer activity, revealing potential against liver cancer (Reddy & Reddy, 2020). Furthermore, the compound has been part of studies for synthesizing fused indoles through radical cyclization, expanding its utility in creating complex molecular structures with potential medicinal applications (Moody & Norton, 1995).
Material Science and Industrial Applications
In material science, the compound's derivatives have been used in synthesizing complex structures like 1,2-fused indoles, which might find applications in material synthesis and industrial applications (Moody & Norton, 1995). Additionally, in the field of corrosion inhibition, studies have shown the potential of indole-3-carbaldehyde derivatives in protecting metals against corrosion, indicating its industrial relevance in maintaining metal integrity in harsh chemical environments (Ashhari & Sarabi, 2015).
特性
IUPAC Name |
2-methyl-1-(2-methylpropyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10(2)8-15-11(3)13(9-16)12-6-4-5-7-14(12)15/h4-7,9-10H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWFLLRAZZIMTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359596 |
Source


|
| Record name | 1-ISOBUTYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
714278-20-3 |
Source


|
| Record name | 1-ISOBUTYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)
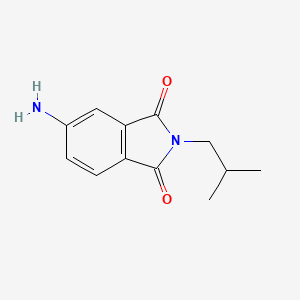

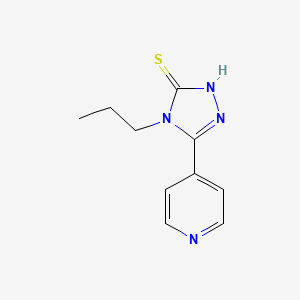
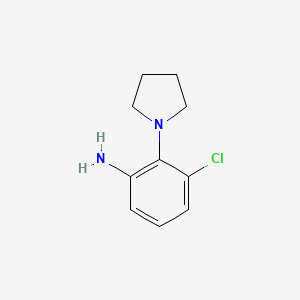
![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)
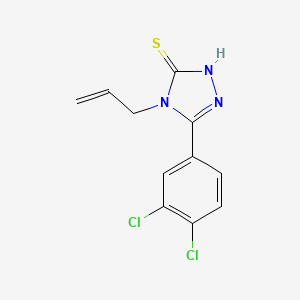
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)

